Magnesium succinate

Description

Contextualizing Succinate (B1194679) as a Central Biochemical Metabolite

Succinate, the deprotonated form of succinic acid, is a dicarboxylic acid with a critical role in cellular metabolism. It is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a primary metabolic pathway for energy production in aerobic organisms. wikipedia.org Within the TCA cycle, succinate is produced from succinyl-CoA by the enzyme succinyl-CoA synthetase and is subsequently oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. wikipedia.orgoncotarget.comnih.gov This oxidation step is coupled to the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH₂, which then donates electrons to the electron transport chain for ATP synthesis. wikipedia.orgoroboros.at

Beyond its established role in the TCA cycle, succinate is increasingly recognized as a signaling molecule with functions extending beyond basic energy metabolism. oncotarget.comsnmjournals.orgfrontiersin.org Elevated succinate levels, often resulting from mutations in SDH genes or disruptions in metabolic flux, have been implicated in various pathophysiological conditions, including inflammation, ischemia-reperfusion injury, and cancer. oncotarget.comnih.govfrontiersin.org Succinate can stabilize hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, influencing cellular responses to hypoxia and promoting processes like angiogenesis. oncotarget.comsnmjournals.orgfrontiersin.orgmdpi.com Furthermore, succinate can act as an extracellular signaling molecule by binding to the G protein-coupled receptor SUCNR1 (GPR91), modulating the activity of immune cells and contributing to inflammatory responses. nih.govsnmjournals.orgfrontiersin.org Succinate metabolism is also linked to post-translational modifications like succinylation, which can regulate the activity of metabolic enzymes. frontiersin.orgmdpi.com

Succinate can be generated through several pathways, including the oxidative TCA cycle, the reductive branch of the TCA cycle (particularly under anaerobic conditions), and the glyoxylate (B1226380) cycle in certain organisms like bacteria, plants, and fungi. wikipedia.orgresearchgate.net The "GABA shunt" also provides an alternative route to convert alpha-ketoglutarate (B1197944) into succinate, bypassing certain TCA cycle steps. wikipedia.org

Table 1: Key Metabolic Pathways Involving Succinate

| Pathway | Role of Succinate | Conditions |

| Tricarboxylic Acid (TCA) Cycle | Intermediate; oxidized to fumarate by Succinate Dehydrogenase (Complex II) | Aerobic respiration |

| Reductive TCA Cycle | Produced from oxaloacetate; net succinate generation possible | Anaerobic conditions (in certain organisms) |

| Glyoxylate Cycle | Produced from isocitrate; allows growth on two-carbon compounds (in certain organisms) | Utilized by bacteria, plants, and fungi |

| GABA Shunt | Alternative route for alpha-ketoglutarate conversion to succinate | Bypasses certain TCA cycle steps |

Fundamental Roles of Magnesium Ions in Biological Systems

Magnesium (Mg²⁺) is an essential mineral ion crucial for a vast array of biological processes in all known organisms. wikipedia.orgscienceinfo.com It is the second most abundant intracellular cation after potassium and is involved in over 600 enzymatic reactions, acting as a cofactor or activator. nih.govbyjus.comkcl.ac.ukancient-minerals.comnih.govmedicalnewstoday.commdpi.comlifeextension.com These enzymatic roles span critical metabolic pathways, including glycolysis, ATP synthesis, DNA replication, and protein synthesis. wikipedia.orgscienceinfo.comnih.govbyjus.comkcl.ac.ukancient-minerals.comnih.govontosight.ai

Magnesium is fundamentally linked to ATP metabolism. ATP, the primary energy currency of the cell, must bind to a magnesium ion to be biologically active, often existing as Mg-ATP. wikipedia.org This interaction is vital for facilitating the transfer of phosphate (B84403) groups in numerous reactions. nih.gov Magnesium also plays a significant role in maintaining the stability of nucleic acids, DNA and RNA, and is involved in DNA repair mechanisms. scienceinfo.comnih.govancient-minerals.com

Beyond enzymatic and structural roles, magnesium ions are involved in various physiological functions. They are essential for proper muscle and nerve function, regulating neuronal excitability and synaptic transmission. byjus.comkcl.ac.uknih.govmedicalnewstoday.comontosight.ai Magnesium also contributes to cardiovascular health by influencing blood pressure regulation and heart rhythm. kcl.ac.uknih.govlifeextension.comontosight.aiwebmd.comhealthline.com Its importance extends to bone development, glucose and lipid metabolism, and cell proliferation. scienceinfo.comnih.govnih.govmedicalnewstoday.com

Table 2: Key Biological Functions of Magnesium Ions

| Biological Process | Role of Magnesium Ions |

| Enzyme Catalysis | Cofactor/activator for over 600 enzymes, including those in glycolysis and ATP synthesis. |

| ATP Metabolism | Forms biologically active Mg-ATP complex, essential for energy transfer. |

| Nucleic Acid Stability/Function | Maintains stability of DNA and RNA; involved in DNA replication and repair. |

| Muscle and Nerve Function | Regulates muscle contraction and neuronal excitability. |

| Cardiovascular Health | Influences blood pressure and heart rhythm. |

| Bone Health | Essential for bone formation and mineral density. |

Rationale for Advanced Academic Inquiry into Magnesium Succinate

Academic research into this compound may focus on several areas:

Bioavailability and Cellular Uptake: Studying how this compound is absorbed and transported into cells compared to other magnesium salts or succinate alone. While some sources suggest organic magnesium salts like succinate may be more easily absorbed, detailed comparative studies in specific cellular or tissue contexts are valuable. biosynth.com

Metabolic Fate and Effects: Investigating how the succinate component of this compound is metabolized within the cell and how the presence of magnesium might influence this process or downstream metabolic pathways. Conversely, researchers can examine how the succinate moiety might affect magnesium homeostasis or its interactions with magnesium-dependent enzymes.

Influence on Cellular Signaling: Exploring the potential of this compound to modulate succinate-mediated signaling pathways (e.g., HIF-1α stabilization, SUCNR1 activation) or magnesium-dependent signaling cascades.

Specific Biological Effects: Conducting in vitro and in vivo studies to understand the effects of this compound on various biological processes, such as cellular respiration, mitochondrial function, inflammation, or specific enzymatic activities. For example, research into microbial production of succinic acid has explored the use of magnesium hydroxide (B78521) as a neutralizing agent, noting the low solubility of this compound and its potential advantages in preventing feedback inhibition. nih.govpnas.org This highlights a specific context where this compound's properties are directly relevant to biological processes.

Material Science and Synthesis: Research into the synthesis and properties of this compound itself, potentially for the development of novel materials or delivery systems. Studies have explored the synthesis of magnesium oxide nanoparticles using this compound as a precursor. bu.edu.eg

The rationale for this advanced inquiry lies in the potential for this compound to exhibit distinct biological activities or pharmacological properties compared to its individual components. Understanding the complex interplay between magnesium and succinate in this chemical form can provide valuable insights into cellular metabolism, signaling networks, and potentially inform future research avenues in various fields, including bioenergetics, molecular biology, and microbial physiology. The specific chemical properties of this compound, such as its solubility, can also be a focus of academic interest in areas like bioprocessing and material science. nih.govpnas.org

Table 3: Areas of Advanced Academic Inquiry into this compound

| Research Area | Key Questions |

| Bioavailability & Cellular Uptake | How does this compound absorption and transport compare to other forms? |

| Metabolic Fate & Effects | How is the succinate component metabolized? How does magnesium influence succinate metabolism and vice versa? |

| Cellular Signaling | Does this compound modulate succinate- or magnesium-dependent signaling pathways? |

| Specific Biological Effects | What are the effects on cellular respiration, mitochondrial function, or inflammation? |

| Material Science & Synthesis | How can this compound be synthesized with specific properties? What are its material applications? |

Structure

2D Structure

3D Structure of Parent

Properties

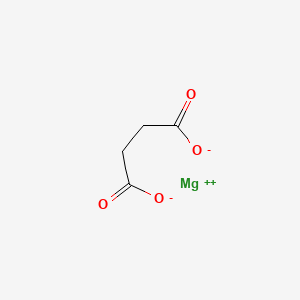

IUPAC Name |

magnesium;butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKXPVFCUXHGEB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955093 | |

| Record name | Magnesium butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-32-1, 33460-47-8 | |

| Record name | Magnesium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B728YV86FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Magnesium Succinate

Conventional Chemical Synthesis Routes

Conventional synthesis typically involves the reaction between succinic acid and a magnesium-containing compound, such as magnesium hydroxide (B78521) or magnesium carbonate. These methods often focus on achieving high purity and yield of the final product.

Reaction of Succinic Acid with Magnesium Hydroxide

One common method for synthesizing magnesium succinate (B1194679) involves the reaction of succinic acid with magnesium hydroxide. This reaction is typically carried out in an aqueous medium. For instance, a method describes adding magnesium hydroxide to a solution of succinic acid in water at room temperature and then heating the mixture to achieve complete dissolution. google.com

The reaction can be represented by the following equation:

C₄H₆O₄ (Succinic Acid) + Mg(OH)₂ (Magnesium Hydroxide) → C₄H₄MgO₄ (Magnesium Succinate) + 2H₂O (Water)

In one reported procedure, 99 g of magnesium hydroxide were added to a solution containing 200 g of succinic acid in 888 g of water. The mixture was heated until dissolution was complete. Another method specifies a mass ratio of magnesium hydroxide to water between 1:8.5 and 1:10 for preparing the magnesium hydroxide suspension, and a mass ratio of succinic acid to magnesium hydroxide between 1:0.54 and 1:0.60. google.com The reaction temperature for the mixed solution is typically maintained between 40 and 60 °C for 1 to 3 hours. google.com

Reaction of Succinic Acid with Magnesium Carbonate

This compound can also be synthesized by reacting succinic acid with magnesium carbonate. This reaction also produces this compound and water, along with carbon dioxide gas as a byproduct.

The reaction can be represented as:

C₄H₆O₄ (Succinic Acid) + MgCO₃ (Magnesium Carbonate) → C₄H₄MgO₄ (this compound) + H₂O (Water) + CO₂ (Carbon Dioxide)

While this route is chemically feasible, it has been noted that reacting succinic acid with magnesium carbonate might result in a slower reaction rate and require higher reaction temperatures compared to using magnesium hydroxide, potentially leading to a significantly reduced yield. google.com

Process Optimization for High Purity and Yield

Achieving high purity and yield in this compound synthesis involves optimizing various process parameters. Following the reaction between succinic acid and the magnesium source, the reaction solution is typically filtered to remove any insoluble impurities. google.com The filtrate, containing dissolved this compound, is then concentrated, often by evaporation, to promote crystallization. google.com Crystallization may be induced by cooling the concentrated filtrate. google.com The resulting crystals are then recovered by filtration and subsequently dried to obtain the final this compound product. google.com

Optimization efforts can focus on factors such as reactant ratios, reaction temperature and time, solvent volume, and crystallization conditions (e.g., temperature and concentration) to maximize the yield and purity of the synthesized this compound. For instance, concentrating the filtrate to 20%-30% of its original volume and separating crystals at 0-5 °C have been reported as part of an optimized process. google.com Drying temperatures between 100 and 120 °C for 0.5 to 2 hours are typically used for drying the recovered crystals. google.com Optimized processes have demonstrated the ability to produce this compound with high purity, with reported magnesium content reaching 14.0% - 17.5% and yields over 80%. google.com

Nanoparticle Synthesis Approaches of this compound

The synthesis of this compound in nanoparticle form requires specific methodologies that control particle size and morphology. These approaches are distinct from conventional bulk synthesis.

Solid-State Preparation Methods

Solid-state methods can be employed for the preparation of this compound nanoparticles. While specific detailed procedures for solid-state synthesis of this compound nanoparticles are not extensively described in the provided texts, the concept generally involves reactions occurring between solid precursors, often with mechanical activation or thermal treatment. Some sources mention solid-state methods, such as laser ablation, as a way to prepare this compound nanoparticulate compositions. cymitquimica.combiosynth.com

Hydrochloric Acid-Sodium Citrate (B86180) Co-precipitation Techniques

Co-precipitation techniques, particularly those involving hydrochloric acid and sodium citrate, are noted for the synthesis of this compound nanoparticles. cymitquimica.combiosynth.com While the precise mechanism and detailed steps for this compound are not fully elaborated in the provided snippets, co-precipitation generally involves the simultaneous precipitation of multiple ions from a solution to form a mixed solid. In the context of nanoparticle synthesis, this method allows for control over particle size and homogeneity by carefully adjusting parameters such as concentration, pH, temperature, and the rate of addition of precipitating agents. The use of sodium citrate in such techniques can act as a chelating agent or a surface-modifying agent, influencing particle growth and preventing aggregation, which is crucial for obtaining nanoparticles. mdpi.comrsdjournal.org Hydrochloric acid is likely used to adjust the pH of the reaction mixture to optimize the precipitation conditions. mdpi.com

Analytical Methodologies for Magnesium and Succinate in Research Samples

Quantitative Determination of Magnesium in Biological Matrices

Determining magnesium concentration in biological samples such as plasma, serum, urine, and hair is important for assessing mineral status and investigating physiological processes. researchgate.netmdpi.combibliotekanauki.pl Several analytical techniques are utilized for this purpose.

Potentiometric Stripping Analysis (PSA)

Potentiometric Stripping Analysis is an electrochemical technique that can be used for the determination of mineral elements, including magnesium, in biological samples. sci-hub.seresearchgate.net The method typically involves a preconcentration step where the analyte is deposited onto a working electrode, followed by a stripping step where the deposited analyte is dissolved, and the potential is monitored as a function of time. researchgate.net

Research has explored the application of PSA for determining calcium and magnesium in human plasma and hair samples. The method utilized replacement reactions involving Mg²⁺ and a zinc-EDTA complex. researchgate.net Quantitative analysis can be performed using the method of standard additions. researchgate.net Linearity for magnesium determination in one study was found in the range of 6–120 µg L⁻¹. researchgate.net The detection limit for magnesium was reported as 4 µg L⁻¹. researchgate.net Results obtained by this method have shown good agreement with those from Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). researchgate.net

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry is a widely used technique for the quantification of metals, including magnesium, in various sample types, including biological matrices. mdpi.comresearchgate.netnih.gov AAS involves the absorption of specific wavelengths of light by free atoms of the analyte in a flame or furnace. The degree of absorption is proportional to the concentration of the analyte.

AAS is considered a sensitive and inexpensive method for detecting and quantifying calcium and magnesium in drug substances and supplements. researchgate.net It has been applied to determine magnesium levels in biological media such as human hair. bibliotekanauki.pl One study developed a graphite (B72142) furnace AAS method for analyzing magnesium in leaf extracts, achieving linearity in the range of 1–10 µg L⁻¹ with a detection limit of 0.23 µg L⁻¹ and a quantification limit of 2.00 µg L⁻¹. mdpi.com The method demonstrated good recovery rates between 96.7% and 102.0%. mdpi.com Comparative studies have shown that AAS provides results for serum magnesium levels that are comparable to spectrophotometry and ICP-Optical Emission Spectrophotometry. nih.gov

Table 1: Analytical Performance Parameters of a GF AAS Method for Magnesium Quantification in Leaf Extracts

| Parameter | Value |

| Linearity Range | 1–10 µg L⁻¹ |

| Correlation Coefficient | 0.9975 |

| Limit of Detection | 0.23 µg L⁻¹ |

| Limit of Quantification | 2.00 µg L⁻¹ |

| Characteristic Mass | 0.027 pg |

| Recovery | 96.7–102.0% |

Data derived from research on magnesium quantification in leaf extracts using GF AAS. mdpi.com

Ion Selective Electrode (ISE) Techniques

Ion Selective Electrodes are electrochemical sensors that measure the activity of specific ions in a solution. sci-hub.se Magnesium-selective electrodes are employed for determining ionized magnesium concentration, particularly in biological fluids like blood serum and intracellular fluid. researchgate.netethz.chnih.gov These electrodes generate a potential difference across a selective membrane that is proportional to the logarithm of the ion activity.

A key consideration for magnesium ISEs in biological samples is the potential interference from other ions, such as calcium. researchgate.netnih.gov Research focuses on developing electrodes with improved selectivity for magnesium over interfering ions. ethz.ch Methods for estimating selectivity coefficients are crucial for correcting for the influence of interfering ions and obtaining accurate magnesium concentrations. researchgate.netnih.gov Novel magnesium sensing membranes for potentiometric ISEs are being developed to enhance stability and performance in biological samples. google.com

Ion Chromatography and High-Performance Liquid Chromatography (HPLC) with Conductimetric Detection

Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) coupled with conductimetric detection are separation techniques used for the analysis of ionic species, including magnesium and succinate (B1194679). mdpi.comdrawellanalytical.com IC is particularly well-suited for the separation and detection of inorganic anions and cations. drawellanalytical.comunil.ch Conductimetric detection measures the change in conductivity of the mobile phase as ions elute from the column.

IC with conductivity detection has been used for the simultaneous determination of cations like sodium, potassium, and magnesium in various matrices, including pharmaceutical preparations. mdpi.comresearchgate.net One method for determining magnesium as sulfate (B86663) in oral solutions achieved retention times of 16.2 minutes and demonstrated good linearity and accuracy within a concentration range of 4.5–13.5 ppm for magnesium sulfate. mdpi.comresearchgate.net The method showed good precision with relative standard deviations less than 1.0%. mdpi.comresearchgate.net IC offers advantages such as superior selectivity and sensitivity for ions and the ability to detect multiple components simultaneously. drawellanalytical.comresearchgate.net

Spectrophotometric and Colorimetric Assays (e.g., Glycerol (B35011) Kinase-Linked Reactions)

Spectrophotometric and colorimetric assays involve reactions that produce a colored product whose absorbance is proportional to the analyte concentration, measured using a spectrophotometer. nih.gov Enzymatic methods, such as those linked to glycerol kinase, are utilized for magnesium determination, taking advantage of magnesium's role as an enzyme cofactor. nih.govresearchgate.netmdpi.comapexbt.com

A kinetic colorimetric procedure for quantifying magnesium in serum utilizes the magnesium-dependent enzyme glycerol kinase. nih.gov This enzyme phosphorylates glycerol, and the subsequent reactions, coupled with a chromogenic system, produce a colored product with an absorption maximum at 510 nm. nih.gov The rate of color production is proportional to the concentration of the magnesium-ATP complex, which in turn relates to the serum magnesium concentration. nih.gov This type of assay is described as rapid, precise, easily automated, and provides results comparable to other methods like AAS. nih.gov Colorimetric assays for magnesium are commercially available and often based on the specific requirement of glycerol kinase for Mg²⁺, generating a colored product detectable at 450 nm. apexbt.com These assays typically offer a linear range and detection sensitivity suitable for various biological samples. apexbt.com

Quantification of Succinate in Biological and Fermentation Samples

Quantifying succinate is important in metabolic studies and in monitoring fermentation processes where succinic acid is produced. researchgate.netcreative-proteomics.comclemson.edunih.gov Various chromatographic techniques are commonly employed.

HPLC is a widely used technique for the analysis of organic acids, including succinate, in biological and fermentation samples. researchgate.netclemson.edu HPLC systems equipped with detectors such as refractive index detectors are used for determining succinate concentrations. clemson.edu Ion-exclusion columns are often utilized for the separation of organic acids like succinate. clemson.eduplos.org For example, HPLC with an ion-exclusion column and a sulfuric acid eluent has been used to determine succinate in fermentation samples. clemson.eduplos.org

Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS or GC-MS), provides highly sensitive and specific detection for succinate and other metabolites. researchgate.netcreative-proteomics.comnih.gov Untargeted metabolomics approaches using LC-MS have been applied to monitor succinate production in fermentation processes. researchgate.netnih.gov These methods can monitor a large number of metabolites simultaneously, providing detailed insights into the metabolic state of the fermentation. researchgate.netnih.gov

Creative Proteomics offers succinic acid analysis services utilizing advanced HPLC-MS/MS and GC-MS for precise quantification in complex matrices. creative-proteomics.com These services aim to overcome challenges such as matrix interference and provide accurate data for metabolic research and bioproduction optimization. creative-proteomics.com Sample preparation methods like rapid quenching with liquid nitrogen and methanol (B129727) extraction are recommended for microbial fermentation samples to preserve succinate stability. creative-proteomics.com

Table 2: Examples of Succinate Quantification in Fermentation

| Sample Type | Method | Key Findings | Citation |

| Escherichia coli fermentation | On-line untargeted metabolomics (LC-MS) | Monitoring of succinate and other metabolites in real-time fermentation broth. | researchgate.netnih.gov |

| Saccharomyces cerevisiae fermentation | HPLC with ion-exclusion column | Determination of succinate titer and yield in engineered yeast strains. | plos.org |

| Cull Peach Medium fermentation | HPLC with refractive index detector | Analysis of succinic acid production from a novel medium. | clemson.edu |

Spectrophotometric and Microplate-Based Enzymatic Assays

Spectrophotometric methods are widely used for determining magnesium levels. One approach involves the reaction of magnesium with chromogenic reagents that form colored complexes, the intensity of which is measured by spectrophotometry. For instance, the reaction between o-cresolphthalein (B1221799) complexone (CPC) and Mg(II) in alkaline media produces a pink complex with an absorption maximum at 570 nm. researchgate.netnih.gov Masking agents are often employed to minimize interference from other ions, such as calcium, which can also form complexes with CPC. researchgate.netnih.gov Another spectrophotometric method for magnesium determination utilizes Titan yellow reagent, where magnesium forms a colored lake in alkali-metal hydroxide (B78521) solution. rsc.orgrsc.org This method can be affected by interfering elements, and techniques like succinate precipitation have been used to separate interfering ammonia (B1221849) group elements before the spectrophotometric determination of magnesium with Titan yellow. rsc.orgrsc.org

Enzymatic assays offer a highly specific approach to quantifying both magnesium and succinate. For magnesium, enzymatic methods often rely on the activation of specific enzymes by Mg²⁺ ions. One such method involves the activation of glucokinase, coupled to an NADP⁺-dependent glucose-6-phosphate dehydrogenase reaction. nih.gov The production of NADPH, which absorbs at 340 nm, is proportional to the magnesium concentration. nih.gov Another enzymatic assay for magnesium is based on the activation of a modified isocitrate dehydrogenase by Mg²⁺, where the increase in NADPH absorbing at 340 nm is proportional to the Mg²⁺ in the sample. nih.gov These enzymatic methods are noted for their sensitivity and linearity within specific ranges and are suitable for automation. nih.govnih.gov

For succinate analysis, enzymatic assay kits are available that utilize coupled enzyme reactions. In a typical succinate assay, succinate is converted through a series of enzymatic steps, ultimately leading to the formation of a colored or fluorescent product that can be measured spectrophotometrically or fluorimetrically. assaygenie.comsigmaaldrich.combioassaysys.com For example, one method involves converting succinate to pyruvate, which then reacts with specific reagents and a dye to form a colored product with intensity proportional to the succinate concentration. assaygenie.combioassaysys.com These assays can be performed in a simple, one-step procedure and are adaptable to high-throughput 96-well plate formats, allowing for the analysis of numerous samples. assaygenie.comsigmaaldrich.combioassaysys.com The detection can be colorimetric at 570 nm or fluorimetric at Ex/Em = 530/585 nm, with linear detection ranges typically from 10 to 400 µM for colorimetric assays and 2 to 40 µM for fluorimetric assays. assaygenie.combioassaysys.com

Microplate-based formats are commonly used for both spectrophotometric and enzymatic assays due to their efficiency and suitability for processing multiple samples simultaneously. assaygenie.comsigmaaldrich.combioassaysys.comsigmaaldrich.combiorxiv.org This allows for high-throughput analysis in research settings.

In Vitro Assessment of Magnesium Bioaccessibility and Dissolution

In vitro methods are valuable tools for predicting the bioaccessibility and dissolution of magnesium compounds, including magnesium succinate, from various matrices such as dietary supplements, foods, and pharmaceutical formulations. Bioaccessibility refers to the fraction of an ingested nutrient that is released from the food matrix into the gastrointestinal lumen and thus becomes available for absorption. Dissolution is the process by which a solid substance solubilizes in a solvent.

In vitro digestion models are frequently employed to simulate the conditions of the gastrointestinal tract. These models typically involve sequential incubations of the sample with simulated gastric and intestinal fluids, often containing enzymes like pepsin and pancreatin, under controlled temperature and pH conditions. nih.govmdpi.com Some models also incorporate dialysis tubing to mimic the absorption process, where compounds that pass through the dialysis membrane are considered bioaccessible. nih.govmdpi.com

Studies investigating the in vitro dissolution of magnesium compounds from dosage forms often utilize methods like the USP paddle method in various dissolution media, such as 0.1N HCl and phosphate (B84403) buffer at pH 6.8, maintained at 37 ± 0.5 °C. nih.gov The release rate of magnesium is determined over time by measuring the concentration of magnesium in the dissolution medium. nih.gov Research has shown that the release rate of magnesium from different formulations can vary widely depending on the magnesium salt used (e.g., soluble magnesium chloride vs. poorly soluble magnesium oxide) and the excipients present in the dosage form. nih.gov

In vitro bioaccessibility assays for magnesium in food samples, such as nuts, have been performed using simulated two-phase enzymatic digestion models. mdpi.com After digestion, the levels of magnesium in the digest are determined, often using techniques like atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). mdpi.com The percentage of bioaccessibility is calculated based on the amount of magnesium released into the soluble fraction compared to the total magnesium content in the original sample. nih.govmdpi.com

Linking in vitro dissolution and bioaccessibility results to in vivo bioavailability is a key area of research. Studies have demonstrated correlations between in vitro bioaccessibility and dissolution profiles and in vivo absorption of magnesium from different formulations. nih.govnih.gov For instance, poor bioaccessibility and dissolution in in vitro models have been shown to correlate with lower bioavailability in vivo. nih.govnih.gov

Detailed research findings from in vitro studies highlight the variability in magnesium release and bioaccessibility depending on the specific compound and formulation. While specific data tables for this compound were not extensively found in the search results focusing solely on this compound's in vitro assessment, studies on other magnesium salts provide insights into the methodologies and expected outcomes. For example, a study comparing different magnesium formulations found a wide variation in absorption and dissolution, with organic magnesium compounds generally showing better absorbability than inorganic ones in both in vitro and in vivo testing. nih.gov

Below is an example of how data from such studies might be presented in a table format, illustrating the release of magnesium from different formulations over time in an in vitro dissolution test.

| Time (minutes) | Formulation A (% Mg Released) | Formulation B (% Mg Released) | Formulation C (% Mg Released) |

| 10 | 85 | 30 | 5 |

| 30 | 95 | 60 | 15 |

| 60 | 98 | 85 | 30 |

| 120 | 99 | 95 | 50 |

Another type of data presented in research involves the bioaccessibility percentages of magnesium from different sources determined through in vitro digestion models. An illustrative table based on the search results could be as follows:

| Sample Type | % Magnesium Bioaccessibility |

| Almonds | 55.2 |

| Cashews | 61.5 |

| Peanuts | 58.9 |

| Walnuts | 53.1 |

These in vitro methodologies provide valuable data for understanding the behavior of magnesium compounds like this compound in simulated biological environments and can help predict their potential for absorption.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Understanding

The application of multi-omics approaches, which combine data from genomics, proteomics, metabolomics, and other biological layers, holds significant promise for a comprehensive understanding of how magnesium succinate (B1194679) interacts within biological systems. While direct multi-omics studies specifically on magnesium succinate are limited in the provided search results, research on magnesium and succinate individually within multi-omics frameworks highlights the potential.

Studies integrating proteomic and metabolomic data have been used to explore metabolic alterations in biological systems. For instance, multi-omics analysis in neonatal piglets receiving total parenteral nutrition revealed significant decreases in metabolites like succinate, suggesting disruptions in the citrate (B86180) cycle and fatty acid oxidation pathways. researchgate.net Another study utilizing genomic, proteomic, and phosphoproteomic data investigated the impact of magnesium deficiency in colorectal cancer, identifying gene mutations and altered protein phosphorylation patterns associated with low magnesium levels. nih.gov These examples demonstrate the power of multi-omics in uncovering complex biological mechanisms related to magnesium and succinate metabolism.

Applying similar multi-omics strategies to study the effects of this compound could provide a holistic view of its impact on gene expression, protein function, and metabolic pathways simultaneously. This could reveal previously unknown interactions and mechanisms of action, offering deeper insights into its therapeutic potential or its role in various physiological and pathological processes.

Exploration of Novel Applications in Emerging Scientific Fields

Beyond its known uses, this compound may find applications in emerging scientific fields, driven by a better understanding of its fundamental properties and interactions. The search results hint at several areas where magnesium and succinate, or related compounds, are being investigated.

Magnesium, in various forms, is being explored for novel applications in cardiovascular disease, neurological indications, and even in modulating bacterial behavior. nih.govoup.comelifesciences.org Research highlights the potential of magnesium in preventing and treating arrhythmias, its neuroprotective effects, and its influence on inflammation and endothelial dysfunction. nih.govoup.com Furthermore, magnesium has been shown to modulate phospholipid metabolism in bacteria, affecting membrane properties and influencing antibiotic resistance. elifesciences.org

Succinate, as a key intermediate in the citric acid cycle, is involved in various metabolic processes and signaling pathways. Research into succinate production by microorganisms using magnesium hydroxide (B78521) as a neutralizing agent points towards its role in industrial biotechnology. pnas.org While these studies focus on succinate production, they underscore the metabolic significance of succinate, which is a component of this compound.

The combination of magnesium and succinate in a single compound like this compound could offer unique synergistic effects or properties relevant to these emerging fields. Future research could investigate this compound's specific effects on the cardiovascular system, its potential neuroprotective properties, or its influence on microbial metabolism and antibiotic susceptibility, building upon the research observed for its individual components.

Advancements in Computational Modeling and Predictive Analytics for this compound Interactions

Computational modeling and predictive analytics are becoming increasingly valuable tools for understanding the behavior of chemical compounds within complex biological systems. These approaches can complement experimental studies by simulating interactions, predicting outcomes, and identifying potential mechanisms.

Computational models have been developed to study metabolic interactions in microbial communities, including the role of succinate as a shared metabolite. plos.orgnih.gov These models can predict competition or cooperative relationships between species based on metabolite exchange. plos.orgnih.gov Furthermore, computational modeling is being used to study the degradation of magnesium implants in biological fluids, which involves understanding the interactions of magnesium ions with the physiological environment. researchgate.net Enzyme modeling also utilizes computational approaches to characterize reaction pathways and understand the role of cofactors like magnesium. acs.org

Q & A

Q. How can researchers optimize synthesis parameters for magnesium succinate in microbial fermentation processes?

Methodological guidance:

- Use Design of Experiments (DoE) frameworks, such as full factorial designs, to systematically evaluate variables like pH, temperature, magnesium hydroxide concentration, and fermentation time. For example, a 3-factor, 3-level design (3³) allows testing interactions between variables .

- In microbial systems, monitor this compound formation via pH titration with magnesium hydroxide, as described in succinic acid fermentation processes .

- Employ response surface methodology (RSM) to model nonlinear relationships between variables and optimize yield .

Q. What analytical techniques are critical for characterizing this compound's physicochemical properties?

Methodological guidance:

- SEM/TEM : Assess morphology and crystallinity (e.g., droplet formation in low-concentration solutions can indicate incomplete solvent evaporation, as seen in PBS nanofibers) .

- FTIR/XRD : Confirm chemical structure and crystallographic phases. Compare with reference spectra for magnesium salts (e.g., EINECS 209-121-5 for this compound) .

- Solubility and thermal analysis : Measure solubility in aqueous/organic solvents and thermal stability via TGA/DSC, adapting methods from PBS studies .

Q. How do researchers assess purity and stability of this compound in experimental formulations?

Methodological guidance:

- Use HPLC/GC-MS to quantify residual reactants (e.g., succinic acid) and degradation products.

- Conduct accelerated stability studies under varying pH, temperature, and humidity conditions, referencing protocols for magnesium chelates .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when optimizing this compound synthesis parameters?

Methodological guidance:

- Apply ANOVA to identify statistically significant factors (e.g., polymer concentration significantly affects fiber diameter in PBS, but air pressure may not ).

- Investigate confounding variables (e.g., solvent evaporation rates) using sensitivity analysis or Monte Carlo simulations .

- Validate models with independent experiments, especially when interactions between variables (e.g., concentration × flow rate) produce counterintuitive trends .

Q. What statistical methods are suitable for multifactorial experiments involving this compound bioactivity?

Methodological guidance:

- Use mixed-effects models to account for nested variables (e.g., cell culture replicates vs. treatment groups).

- For mechanistic studies, apply pathway analysis (e.g., transcriptome profiling in engineered microbial strains ).

- Address outliers using robust regression or nonparametric tests, especially in biological assays with high variability .

Q. How can researchers investigate this compound's bioactivity in physiological models?

Methodological guidance:

- In vitro assays : Test enzyme inhibition (e.g., succinate dehydrogenase activity ) or cellular uptake using isotopic labeling (e.g., ²⁵Mg tracing).

- In vivo models : Evaluate bioavailability in animal studies, measuring serum magnesium levels and urinary excretion rates .

- Omics integration : Combine metabolomics and proteomics to map this compound's metabolic pathways, as demonstrated in yeast cell factories .

Data Contradiction and Validation

Q. How should researchers address discrepancies in this compound's solubility across studies?

Methodological guidance:

Q. What strategies validate computational models predicting this compound's crystallinity?

Methodological guidance:

- Cross-validate predictions with experimental XRD data .

- Use molecular dynamics simulations to assess lattice stability under varying hydration states .

Ethical and Reporting Considerations

Q. How should researchers report negative or inconclusive results in this compound studies?

Methodological guidance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.